Cas no 857524-97-1 (2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one)

2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is a purine derivative with a chlorophenyl substitution, exhibiting potential as an intermediate in pharmaceutical and biochemical research. Its structural features, including the amino group at position 2 and the chlorophenyl moiety at position 8, make it a versatile scaffold for further functionalization in medicinal chemistry applications. The compound's purine core is of interest due to its relevance in nucleobase analogs and kinase inhibitor development. Its synthetic utility is enhanced by the presence of reactive sites, allowing for selective modifications. This compound may serve as a key building block in the design of biologically active molecules, particularly in targeting purine-binding enzymes or receptors.
2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one structure
857524-97-1 structure
Product name:2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
CAS No:857524-97-1
MF:C11H8ClN5O
MW:261.667119979858
MDL:MFCD21044120
CID:4777194
PubChem ID:136243581

2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
    • 2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
    • MDL: MFCD21044120
    • Inchi: 1S/C11H8ClN5O/c12-6-4-2-1-3-5(6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18)
    • InChI Key: DQKYYUBIVQGUND-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=NC2=C(C(NC(N)=N2)=O)N1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 388
  • XLogP3: 1.2
  • Topological Polar Surface Area: 96.2

2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-222972-0.25g
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
857524-97-1 95%
0.25g
$431.0 2023-09-16
Enamine
EN300-222972-0.1g
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
857524-97-1 95%
0.1g
$301.0 2023-09-16
Enamine
EN300-222972-2.5g
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
857524-97-1 95%
2.5g
$1707.0 2023-09-16
Enamine
EN300-222972-1g
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
857524-97-1 95%
1g
$871.0 2023-09-16
Enamine
EN300-222972-5g
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
857524-97-1 95%
5g
$2525.0 2023-09-16
1PlusChem
1P01AMKU-50mg
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
857524-97-1 95%
50mg
$303.00 2024-04-21
1PlusChem
1P01AMKU-100mg
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
857524-97-1 95%
100mg
$434.00 2024-04-21
1PlusChem
1P01AMKU-250mg
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
857524-97-1 95%
250mg
$595.00 2024-04-21
Enamine
EN300-222972-0.05g
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
857524-97-1 95%
0.05g
$202.0 2023-09-16
Enamine
EN300-222972-1.0g
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
857524-97-1 95%
1g
$871.0 2023-05-31

Additional information on 2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one

Introduction to 2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one (CAS No. 857524-97-1)

2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one, identified by the Chemical Abstracts Service Number (CAS No.) 857524-97-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the purine family, a class of nitrogen-containing organic compounds that are structurally related to adenine and guanine, two essential nucleobases found in DNA and RNA. The unique structural features of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one, particularly its chlorophenyl substituent and amino group at the 2-position of the purine ring, make it a promising candidate for further exploration in drug discovery and development.

The synthesis and characterization of this compound have been subjects of considerable interest due to its potential biological activity. The presence of the chlorophenyl group at the 8-position introduces a region of electrophilicity, which can be exploited for various biochemical interactions. Additionally, the amino group at the 2-position provides a site for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex biological pathways. 2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one has emerged as a compound of interest in this context, particularly for its potential role in modulating enzyme activity and inhibiting key signaling pathways involved in diseases such as cancer and inflammation. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes relevant to these conditions.

The structural motif of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is reminiscent of several known pharmacophores that have shown efficacy in clinical settings. For instance, analogs with similar purine scaffolds have been investigated for their ability to interfere with DNA replication and transcription in cancer cells. The chlorophenyl substituent, in particular, is a common feature in many bioactive molecules due to its ability to engage in hydrophobic interactions and π-stacking with biological targets.

One of the most compelling aspects of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is its potential as a lead compound for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify how this compound interacts with specific protein targets. These insights can then be used to optimize its structure further, enhancing its binding affinity and selectivity while minimizing potential side effects.

Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing complex heterocyclic compounds like 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have allowed chemists to construct intricate molecular frameworks with high precision. These developments are crucial for enabling the rapid exploration of chemical space and the identification of novel therapeutic candidates.

The biological evaluation of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one has been conducted using both in vitro and in vivo models. In cell-based assays, this compound has demonstrated promising activity against several cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preclinical studies have explored its effects on animal models of inflammation and autoimmune diseases, where it has shown encouraging results in modulating key inflammatory pathways.

The mechanism of action (MoA) of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is an area of active investigation. Early studies suggest that it may exert its effects by inhibiting specific enzymes or by interacting with cellular receptors involved in disease progression. Further research is needed to fully elucidate its MoA and to identify any off-target effects that might arise from its interaction with biological systems.

The development of new drug candidates is often hampered by challenges such as poor solubility, low bioavailability, or rapid metabolism. However, 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin - 6 - one has shown some favorable pharmacokinetic properties in preliminary assessments. Its molecular structure suggests that it could be modified to improve solubility and enhance tissue penetration without compromising its biological activity.

In conclusion, 2-amino - 8 - ( 2 - chlorophenyl ) - 6 , 9 - dihydro - 1 H - purin - 6 - one ( CAS No . 857524 -97 -1 ) represents a promising scaffold for further pharmaceutical development. Its unique structural features combined with preliminary evidence of biological activity make it an attractive candidate for additional research aimed at identifying new therapeutic agents for human diseases.

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